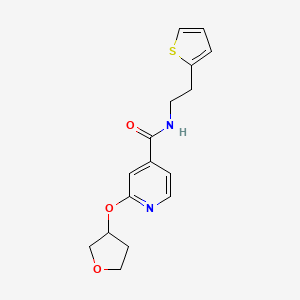

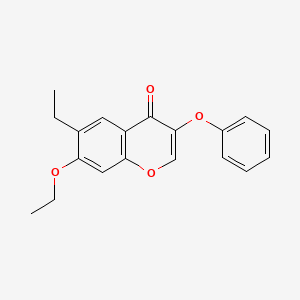

2-((tetrahydrofuran-3-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((tetrahydrofuran-3-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide is a chemical compound with potential applications in scientific research. This compound is also known as THF-NIC and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Scientific Research Applications

AMPA Receptor Potentiation

A study by Shaffer et al. (2015) discovered a unique class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators. This class, including compounds like PF-04958242, consists of highly potent compounds with a tetrahydrofuran ether structure, demonstrating potential to treat cognitive deficits in schizophrenia patients. The compound's pharmacological profile suggests a low human oral pharmacokinetic variability, making it suitable for clinical studies (Shaffer et al., 2015).

Antimicrobial and Antioxidant Properties

Raghavendra et al. (2017) synthesized derivatives like 2-(Aryl(thiophen-2-yl)methyl)succinic acids and tetrahydrobenzo[b]thiophene compounds. These compounds were found to exhibit significant antifungal and antibacterial activity against various microorganisms, as well as remarkable DPPH radical scavenging abilities (Raghavendra et al., 2017).

Synthesis of Biologically Active Products

Brenna et al. (2017) utilized a multienzymatic stereoselective cascade process for synthesizing enantiopure 2-methyl-3-substituted tetrahydrofurans. These compounds are key precursors in the synthesis of various biologically active products, including drugs, flavors, and agrochemicals (Brenna et al., 2017).

Combustion Study of Tetrahydrofuran

Tran et al. (2015) investigated the combustion chemistry of tetrahydrofuran (THF), considering its potential as a bio-fuel. The study detailed the laminar low-pressure premixed flame structure, laminar burning velocities, and high-pressure ignition delay times of THF (Tran et al., 2015).

Biomass-Derived Solvent Applications

Pace et al. (2012) highlighted 2-Methyl-tetrahydrofuran (2-MeTHF), derived from renewable resources, as an environmentally friendly solvent in organic chemistry. Due to its physical and chemical properties, it finds applications in syntheses involving organometallics, organocatalysis, and biotransformations (Pace et al., 2012).

properties

IUPAC Name |

2-(oxolan-3-yloxy)-N-(2-thiophen-2-ylethyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c19-16(18-7-4-14-2-1-9-22-14)12-3-6-17-15(10-12)21-13-5-8-20-11-13/h1-3,6,9-10,13H,4-5,7-8,11H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMKAIUSOFGHGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=CC(=C2)C(=O)NCCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate](/img/structure/B2654901.png)

![2-{5-[3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazol-2-yl}acetohydrazide](/img/structure/B2654905.png)

![N-(3-chloro-4-fluorophenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2654906.png)

![N-Methyl-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2654908.png)

![4-(diethylsulfamoyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(3-ethoxyphenyl)benzamide](/img/structure/B2654919.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2654921.png)

![Tert-butyl N-ethyl-N-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]azetidin-3-yl]carbamate](/img/structure/B2654922.png)

![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2654923.png)